Product packaging for 2-Hydroxy-3-methoxypropanoic acid(Cat. No.:CAS No. 6713-71-9)

2-Hydroxy-3-methoxypropanoic acid

Cat. No.: B2433783
CAS No.: 6713-71-9
M. Wt: 120.104
InChI Key: JFISKVPZHADVPM-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxypropanoic acid is a versatile chiral alpha-hydroxy acid with the molecular formula C4H8O4 and an average mass of 120.104 Da . This compound features both a carboxylic acid and a hydroxyl group on adjacent carbon atoms, making it a valuable scaffold in organic and medicinal chemistry research . The compound is offered in its enantiopure (R)-form, identified by CAS 1104900-39-1, which is essential for stereoselective synthesis . Researchers utilize this molecule as a key precursor or building block in the development of active pharmaceutical ingredients (APIs), complex natural products, and ligands for catalysis. Its structure allows for further functionalization, enabling its incorporation into larger, more complex target molecules. Proper handling is required, and this product is labeled with the signal word "Warning" due to potential health hazards . Product Specifications: • CAS Number: 6713-71-9 (unspecified stereochemistry) • CAS Number (R-enantiomer): 1104900-39-1 • Molecular Formula: C4H8O4 • Molecular Weight: 120.10 g/mol • SMILES: COCC(C(=O)O)O • InChI Key: JFISKVPZHADVPM-UHFFFAOYSA-N Handling and Storage: For research purposes only. Store sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B2433783 2-Hydroxy-3-methoxypropanoic acid CAS No. 6713-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-methoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-8-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFISKVPZHADVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6713-71-9
Record name 2-hydroxy-3-methoxypropanoic acid
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Significance of Alpha Hydroxy Acids and Methoxy Substituted Carboxylic Acids in Chemical Science

Alpha-hydroxy acids (AHAs) are organic carboxylic acids distinguished by a hydroxyl (-OH) group attached to the carbon atom adjacent to the carboxyl group. numberanalytics.com This specific arrangement confers unique chemical properties, such as increased acidity compared to their non-hydroxylated counterparts, a result of intramolecular hydrogen bonding. wikipedia.org Well-known examples of AHAs include glycolic acid, lactic acid, and citric acid. wikipedia.org In the industrial sphere, AHAs are used as precursors for polymer synthesis, such as the creation of biodegradable polymers like poly(glycolic acid). wikipedia.org Their ability to undergo oxidative cleavage is also harnessed in the synthesis of aldehydes. wikipedia.org

Methoxy-substituted carboxylic acids feature a methoxy (B1213986) group (-OCH3), which significantly influences a molecule's electronic properties. The methoxy group is generally considered electron-donating, which can affect the acidity of the carboxyl group and the reactivity of the molecule. msu.eduyoutube.com This functional group is a common feature in many approved drugs and natural products, where it can enhance target binding, and influence absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The presence of methoxy groups can increase the electron density of aromatic rings and, due to a favorable balance of electronic enhancement and low steric hindrance, can be crucial for molecular interactions. researchgate.net

Rationale for Dedicated Research on 2 Hydroxy 3 Methoxypropanoic Acid

The scientific interest in 2-Hydroxy-3-methoxypropanoic acid stems from its unique molecular structure, which integrates the functionalities of both an alpha-hydroxy acid and a methoxy-substituted acid. This combination is not merely an academic curiosity; it presents a molecule with a distinct set of properties that could be exploited in various scientific domains. The interaction between the hydroxyl and methoxy (B1213986) groups can lead to specific intramolecular forces, influencing the compound's conformation, reactivity, and potential for chiral applications.

Dedicated research is crucial to unlock its potential as a specialized building block in organic synthesis. The stereochemistry of the molecule, particularly its (S)-enantiomer, is of considerable interest. sigmaaldrich.com Understanding the synthesis, characterization, and reactivity of this compound can provide deeper insights into the chemical behavior of multi-functionalized organic acids.

Current Research Landscape and Gaps Pertaining to 2 Hydroxy 3 Methoxypropanoic Acid

The existing body of scientific literature on 2-Hydroxy-3-methoxypropanoic acid is limited. It has been identified as a metabolite in various biological systems, indicating its participation in biochemical pathways. For instance, it is recognized as a metabolite in humans and can be found in urine. However, comprehensive studies detailing its biological function, mechanism of action, or potential applications are scarce.

A significant portion of the available information is centered on its basic chemical properties and its availability as a research chemical. For example, the (S)-enantiomer, (2S)-2-hydroxy-3-methoxypropanoic acid, is documented with a CAS Number of 140460-44-2. sigmaaldrich.com There is a clear gap in the literature concerning robust and stereoselective synthetic methodologies for this compound. The development of efficient synthetic routes is a critical step that would enable more extensive investigation into its chemical and biological properties, which remains a key challenge for researchers in the field.

Overview of Advanced Methodologies in the Study of Complex Organic Acids

Established Chemical Synthesis Routes for this compound

Multi-Step Conversions and Reaction Optimization

A documented route for the synthesis of the enantiomerically pure (S)-2-hydroxy-3-methoxypropanoic acid involves a multi-step conversion starting from a readily available chiral precursor. google.com One such method utilizes (S)-2-amino-3-methylbutanoic acid hydrochloride (L-valine methyl ester hydrochloride) as the starting material. This approach leverages the existing stereocenter of the amino acid to control the stereochemistry of the final product.

The synthesis proceeds via a diazotization reaction. google.com In this process, the amino group of the starting material is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a dilute acid, such as sulfuric acid. This intermediate is then hydroxylated in situ to yield the desired (S)-2-hydroxy-3-methoxypropanoic acid. The reaction is typically carried out in a mixed solvent system, such as 1,4-dioxane (B91453) and water, and is allowed to proceed overnight at room temperature to ensure complete conversion. google.com

Optimization of this reaction involves careful control of the reaction temperature and the rate of addition of the sodium nitrite solution to minimize the formation of byproducts. google.com The purification of the crude product is achieved through pulping with a mixed solvent system of petroleum ether and ethyl acetate (B1210297). google.com This method is advantageous as it avoids the use of highly toxic reagents and is amenable to larger-scale production. google.com

A previously reported method for synthesizing racemic α-hydroxy acids involved the use of cyanide, followed by resolution using nitrilase. However, this approach has the significant drawback of employing toxic cyanide and requiring column chromatography for product purification. google.com

Table 1: Reaction Parameters for the Synthesis of (S)-2-Hydroxy-3-methoxypropanoic Acid

ParameterCondition
Starting Material (S)-2-amino-3-methylbutanoic acid hydrochloride
Reagents Sodium nitrite, Dilute sulfuric acid (1M)
Solvent 1,4-Dioxane and water
Reaction Temperature Room temperature
Reaction Time Overnight
Purification Pulping with petroleum ether and ethyl acetate (3:1 v/v)

Strategies for Carbon Chain Construction and Functional Group Introduction

The construction of the three-carbon chain of this compound and the introduction of its specific functional groups can be envisioned through several established synthetic strategies. A logical disconnection approach would involve forming the C2-C3 bond or introducing the functional groups onto a pre-existing three-carbon skeleton.

One potential strategy for carbon chain construction involves the use of a C2 nucleophile and a C1 electrophile. For instance, the enolate of a protected glycolic acid derivative could be reacted with a methoxymethyl halide. The protecting groups could then be removed to yield the target acid.

The introduction of the hydroxyl and methoxy (B1213986) groups can be achieved sequentially. For example, starting from a suitable three-carbon α,β-unsaturated ester, an asymmetric dihydroxylation reaction could be employed to introduce the two hydroxyl groups with specific stereochemistry. Subsequent selective methylation of the primary hydroxyl group would then yield the desired product. The choice of protecting groups for the carboxylic acid and the hydroxyl groups would be crucial for the success of such a sequence.

Catalytic Approaches in the Synthesis of this Propanoic Acid

While specific catalytic approaches for the direct synthesis of this compound are not extensively documented in the reviewed literature, general catalytic methods for the synthesis of α-hydroxy acids can be considered.

For instance, the palladium-catalyzed alkylation of lactic acid using an 8-aminoquinoline (B160924) auxiliary has been reported as a method to access various chiral α-hydroxy acids. rsc.org This type of C(sp³)–H activation strategy could potentially be adapted for the synthesis of this compound, although this specific application has not been described.

Another catalytic approach could involve the enantioselective alkylation of 5H-oxazol-4-ones, which serve as α-hydroxy ester surrogates, using a phase-transfer catalyst. nih.govacs.org This method has been shown to be effective for the synthesis of various dialkylated α-hydroxy carboxylic acids. nih.govacs.org

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is of significant interest due to the importance of chirality in biological systems.

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. wikipedia.org These are enantiomerically pure compounds that are temporarily attached to the substrate to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of α-hydroxy acids, a common strategy involves the use of chiral oxazolidinones. wikipedia.org The substrate, such as a glycolic acid derivative, is first attached to the chiral auxiliary. The resulting compound can then be deprotonated to form a chiral enolate, which can undergo diastereoselective alkylation with an appropriate electrophile. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-hydroxy acid. While this is a well-established method for a variety of α-hydroxy acids, its specific application to the synthesis of this compound is not detailed in the available literature.

Another versatile chiral auxiliary is pseudoephedrine, which can be converted to the corresponding amide with a carboxylic acid. nih.gov The α-proton of this amide can be selectively removed to form a chiral enolate, which can then be alkylated with high diastereoselectivity. nih.gov Hydrolysis of the resulting amide yields the enantiomerically enriched carboxylic acid. nih.gov

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis

Chiral AuxiliaryType of Reaction
Evans Oxazolidinones Aldol (B89426) reactions, Alkylations
Pseudoephedrine Alkylations
Camphorsultam Aldol reactions, Michael additions
SAMP/RAMP Hydrazones Alkylations

Development of Enantioselective Catalytic Systems for this Compound

Enantioselective catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

As mentioned previously, the diazotization of (S)-2-amino-3-methylbutanoic acid hydrochloride provides a direct route to (S)-2-hydroxy-3-methoxypropanoic acid, where the stereochemistry is dictated by the starting material. google.com This can be considered a substrate-controlled asymmetric synthesis.

For a purely catalyst-controlled process, the development of specific enantioselective catalysts for the synthesis of this compound would be necessary. This could involve, for example, the asymmetric hydrogenation of a corresponding α-keto ester, 3-methoxy-2-oxopropanoic acid, using a chiral transition metal catalyst. Alternatively, the development of an enzyme-based catalyst, such as a specifically engineered ketoreductase, could provide a highly selective and environmentally friendly route to the desired enantiomer. While these are plausible strategies, specific examples for the synthesis of this compound have not been found in the reviewed scientific literature.

Diastereoselective Synthesis through Strategic Precursor Selection

The stereochemistry of this compound can be controlled through the careful selection of a chiral precursor that already possesses the desired absolute configuration. A common strategy involves the use of α-amino acids as starting materials. For instance, a known method for synthesizing (S)-2-hydroxy-3-phenylpropanoic acid utilizes L-phenylalanine as the chiral precursor. ed.govresearchgate.net This reaction proceeds through a double SN2 mechanism, where treatment of the amino acid with sodium nitrite in an acidic medium leads to the formation of the corresponding α-hydroxy acid with retention of the original stereochemistry. researchgate.net

This principle can be extended to the synthesis of (S)-2-hydroxy-3-methoxypropanoic acid by starting with a suitable chiral precursor like (S)-2-amino-3-methoxypropanoic acid. The diazotization of the amino group would lead to the desired α-hydroxy acid while preserving the stereochemical integrity at the C2 position. The selection of the precursor is therefore a critical determinant of the final product's stereochemistry.

PrecursorReagentsProductKey Feature
L-PhenylalanineNaNO₂, H₂SO₄(aq)(S)-2-hydroxy-3-phenylpropanoic acidRetention of stereochemistry via double SN2 reaction ed.govresearchgate.net
(S)-2-amino-3-methoxypropanoic acid (hypothetical)NaNO₂, H₂SO₄(aq)(S)-2-hydroxy-3-methoxypropanoic acidStrategic selection of a chiral precursor to dictate product stereochemistry.

Chiral Resolution Techniques for Racemic this compound

When a synthetic route yields a racemic mixture of this compound, resolution techniques are necessary to separate the enantiomers.

A classical and widely used method for resolving racemic acids is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org The racemic mixture of this compound is reacted with a single enantiomer of a chiral base to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgresearchgate.net After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid.

A specific example is the resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, a structurally related compound, using the chiral resolving agent L-prolineamide. google.com The reaction results in the formation of diastereomeric salts that can be separated. Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines. wikipedia.org

Racemic AcidChiral Resolving AgentPrinciple of Separation
2-hydroxy-3-methoxy-3,3-diphenylpropionic acidL-prolineamideFormation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. google.com
Racemic Carboxylic AcidsBrucine, Strychnine, Chiral AminesFormation of diastereomeric salts enabling separation. wikipedia.org

Kinetic resolution is a powerful technique for enriching one enantiomer from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov This method can be applied to α-hydroxy acids and their derivatives.

Enzymes, particularly lipases, are often used as catalysts in the kinetic resolution of racemic α-hydroxy esters. In a typical process, the racemic ester is subjected to enzymatic hydrolysis or transesterification. The enzyme will selectively catalyze the reaction of one enantiomer at a much faster rate, leaving the unreacted ester enriched in the other enantiomer. For example, lipases have been successfully used in the dynamic kinetic resolution of α-hydroxy ketones, a class of compounds structurally related to α-hydroxy acids. nih.govacs.org This approach often involves an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. nih.gov

Chromatographic techniques offer an effective means of separating the enantiomers of this compound. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. scas.co.jp These CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

Several types of chiral columns are commercially available and have been shown to be effective for the separation of α-hydroxy acids. For example, the SUMICHIRAL OA series of columns, which are based on amide or urea (B33335) derivatives, can effectively separate the enantiomers of various carboxylic acids through interactions like hydrogen bonding and charge transfer. scas.co.jp Specifically, the OA-2500 column is noted for its effectiveness with profen-drugs, which are α-arylpropionic acids, and the OA-5000 and OA-6000 series, which operate by ligand exchange, are suitable for separating hydroxy acids. scas.co.jp Another example is the use of a ristocetin (B1679390) A glycopeptide antibiotic-based chiral column for the successful separation of the enantiomers of 2-hydroxyglutaric acid. nih.gov

Chromatographic MethodChiral Stationary Phase/ColumnPrincipleApplication Example
Chiral HPLCSUMICHIRAL OA-2500, OA-5000, OA-6000Diastereomeric interactions (hydrogen bonding, charge transfer, ligand exchange)Separation of enantiomers of carboxylic acids, including α-hydroxy acids. scas.co.jp
Chiral HPLCRistocetin A glycopeptide antibiotic columnChiral recognition leading to differential retentionSeparation of D- and L-2-hydroxyglutaric acid. nih.gov

Biotechnological and Chemoenzymatic Synthesis of this compound

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.

The synthesis of α-hydroxy acids can be achieved using whole-cell biocatalysts or isolated enzymes. For instance, whole resting cells of Lactobacillus paracasei have been shown to catalyze the racemization of various α-hydroxycarboxylic acids, indicating the presence of enzymes capable of acting on these substrates. rsc.org

Engineered microorganisms can also be employed. In one study, E. coli was engineered to produce 2-fluoro-3-hydroxypropionic acid, demonstrating the potential of metabolic engineering to create novel biosynthetic pathways for substituted hydroxy acids. nih.gov Furthermore, thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) have been used for the enantioselective synthesis of α-hydroxy ketones from aldehydes, a process that could potentially be adapted for the synthesis of α-hydroxy acids. nih.govacs.org Hydrolases, such as lipases, are also key enzymes in chemoenzymatic strategies, particularly in kinetic resolution processes. nih.govacs.org The identification and optimization of such biocatalysts are crucial for developing efficient and sustainable routes to enantiomerically pure this compound.

Biocatalyst/EnzymeType of ReactionSubstrate Class
Lactobacillus paracasei (whole cells)Racemizationα-hydroxycarboxylic acids rsc.org
Engineered E. coliBiosynthesisSubstituted hydroxypropionic acids nih.gov
Thiamine diphosphate-dependent lyases (ThDP-lyases)CarboligationAldehydes to α-hydroxy ketones nih.govacs.org
Hydrolases (e.g., Lipases)Kinetic ResolutionRacemic α-hydroxy esters/ketones nih.govacs.org

No Published Biosynthetic Routes for this compound Currently Exist

A thorough review of scientific literature and patent databases reveals a notable absence of established synthetic methodologies for the biological production of the chemical compound this compound. Despite extensive searches for whole-cell bioconversion systems, fermentation optimization techniques, and metabolic engineering strategies specifically targeting this molecule, no dedicated research or developed processes could be identified.

The inquiry into the biosynthetic pathways of this compound did not yield any direct results. Scientific research has extensively documented the microbial production of a related, yet structurally distinct, compound, 3-hydroxypropionic acid (3-HP). This body of work on 3-HP includes detailed studies on whole-cell biocatalysis, optimization of fermentation parameters, and advanced metabolic engineering to enhance production titers. However, this wealth of information is not directly transferable to this compound due to the differences in their chemical structures, specifically the presence of a methoxy group at the third carbon and the hydroxyl group at the second carbon.

While no direct biosynthetic pathways for this compound have been reported, related enzymatic reactions and biotransformations offer a hypothetical glimpse into how such a synthesis might be approached. For instance, a patent for the enzymatic preparation of 2-hydroxy-2-methylcarboxylic acids from 3-hydroxycarboxylic acids has been granted. This process involves a 3-hydroxycarboxylic acid-CoA-mutase, which isomerizes a 3-hydroxyacyl-CoA to a 2-hydroxyacyl-CoA. Theoretically, a similar enzyme could be engineered or discovered that acts on 3-methoxypropanoyl-CoA.

Furthermore, another patented process describes the microbial fermentation of 2-phenoxypropionic acid to 2-(4-hydroxyphenoxy)propionic acid, demonstrating the capability of microorganisms to hydroxylate propionic acid derivatives. This suggests that a microbial system could potentially be developed to hydroxylate a precursor like 3-methoxypropanoic acid at the C-2 position.

Research into the biocatalytic synthesis of other substituted propionic acids, such as 2-fluoro-3-hydroxypropionic acid, has shown that engineered E. coli can be used as a whole-cell catalyst to produce these compounds from their corresponding precursors. This provides a proof-of-concept for the biosynthesis of functionalized propionic acids.

Mechanistic Investigations of Reaction Pathways

The reactivity of this compound is governed by the electronic and steric properties of its constituent functional groups. Understanding the mechanisms of its reactions is crucial for predicting its behavior and designing synthetic strategies.

Oxidation Reactions Involving the Hydroxyl and Methoxy Moieties

The hydroxyl and methoxy groups of this compound are susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions.

Hydroxyl Group Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding 2-oxo-3-methoxypropanoic acid. This transformation can be achieved using a range of oxidizing agents, from mild reagents like chromium-based oxidants to more selective enzymatic systems. Studies on similar methoxy-containing compounds have shown that human cytochrome P450 enzymes can hydroxylate and demethylate such molecules. nih.gov For instance, the oxidation of methoxyflavones by these enzymes leads to the formation of mono- and di-hydroxylated products. nih.gov

Methoxy Group Oxidation: The methoxy group can undergo oxidative demethylation to a hydroxyl group, a reaction also observed in the metabolism of methoxy-containing compounds by cytochrome P450 enzymes. nih.gov The presence of both hydroxyl and methoxy groups can influence the regioselectivity of oxidation. Research on phenolic acids has demonstrated that methoxy and phenolic hydroxyl groups can enhance antioxidant activities, suggesting their involvement in radical scavenging reactions. researchgate.netnih.gov

Reduction Processes of Functional Groups within the Compound

The carboxylic acid and any potential ketone formed from oxidation can be targeted for reduction.

Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol, affording 3-methoxypropane-1,2-diol. This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride. wikipedia.org A study on glycerol-based solvents has detailed the reduction of various functional groups, including esters and acids, using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) in combination with a metal catalyst. rsc.org

Reduction of the Ketone: If the hydroxyl group is first oxidized to a ketone, this carbonyl group can then be reduced back to a hydroxyl group, potentially with stereochemical control depending on the reducing agent and conditions.

Nucleophilic and Electrophilic Substitution Reactions at Key Centers

The carbon skeleton of this compound presents several sites for nucleophilic and electrophilic attack.

Nucleophilic Substitution: The hydroxyl group can be a target for nucleophilic substitution, particularly after activation (e.g., conversion to a tosylate or mesylate). Strong nucleophiles can then displace the leaving group. The methoxy group can also act as a nucleophile in certain contexts. vaia.com The stereochemistry of these reactions is crucial, with SN2 reactions typically proceeding with inversion of configuration. vaia.com

Electrophilic Aromatic Substitution (if applicable): While the core structure of this compound is aliphatic, derivatives containing an aromatic ring, such as 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid, can undergo electrophilic aromatic substitution. hmdb.ca The methoxy group is an activating, ortho-para directing group, influencing the position of incoming electrophiles. masterorganicchemistry.commasterorganicchemistry.com

Esterification and Amidation Transformations of the Carboxylic Acid Moiety

The carboxylic acid functionality is a prime site for derivatization, readily undergoing esterification and amidation reactions.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a reversible process, and various methods can be employed to drive the reaction to completion. nih.gov For example, the use of dried Dowex H+ cation-exchange resin with sodium iodide has been shown to be an efficient method for the esterification of various carboxylic acids. nih.gov The selective methylation of 2-hydroxycarboxylic acids has been achieved using tetramethoxysilane (B109134) in methanol (B129727). nih.gov

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Cyclization Reactions and Lactone Formation Derived from this compound

The presence of both a hydroxyl and a carboxylic acid group within the same molecule allows for intramolecular cyclization to form a lactone. wikipedia.org

Lactone Formation: this compound is a γ-hydroxy acid, and as such, it can undergo intramolecular esterification to form a five-membered ring lactone, specifically a γ-lactone. wikipedia.orgtutorchase.com This reaction is a type of condensation reaction where a molecule of water is eliminated. tutorchase.com The process can be catalyzed by heat or acid. tutorchase.comyoutube.com The formation of lactones from 3-hydroxy acids can also be achieved using iodine as a catalyst under solvent-free conditions. nih.gov

Synthesis of Advanced Derivatives for Specific Research Applications

The versatile reactivity of this compound allows for the synthesis of a wide array of derivatives with potential applications in various research fields.

Derivatization for Analysis: Chemical derivatization is often employed to enhance the volatility and improve the detection of analytes in gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.com For this compound, derivatization of the hydroxyl and carboxyl groups via silylation, acylation, or alkylation can facilitate its identification and quantification in complex biological samples. nih.govresearchgate.net

Synthesis of Biologically Active Molecules: Derivatives of this compound have been explored for their biological activities. For instance, (S)-2-hydroxy-3-o-methylpropanoic acid, a derivative of phenylalanine, has been used to improve the activity of polypeptide substances. google.com Additionally, various derivatives have been synthesized for applications in agrochemicals and pharmaceuticals. google.comnih.gov The synthesis of coumarin (B35378) derivatives from 2-hydroxy-3-methoxybenzaldehyde (B140153) highlights the utility of related structures in medicinal chemistry. mdpi.com

Table of Reaction Products and Derivatives:

Starting MaterialReagent(s)ProductReaction Type
This compoundMild Oxidizing Agent2-Oxo-3-methoxypropanoic acidOxidation
This compoundStrong Reducing Agent (e.g., LiAlH4)3-Methoxypropane-1,2-diolReduction
This compoundAlcohol, Acid CatalystEster of this compoundEsterification
This compoundAmine, Coupling AgentAmide of this compoundAmidation
This compoundHeat or Acid Catalystγ-lactone (dihydro-4-methoxy-2(3H)-furanone)Intramolecular Cyclization

Incorporation into Complex Organic Scaffolds

This compound, with its chiral center and dual functional groups (a hydroxyl and a carboxylic acid), presents itself as a valuable starting material or intermediate in the synthesis of more complex organic molecules. Its structure allows for a variety of chemical transformations, making it an attractive building block for creating intricate molecular architectures, particularly in the pharmaceutical field.

One of the most prominent examples of its incorporation into a complex scaffold is in the synthesis of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. This derivative is a key intermediate in the preparation of Ambrisentan, a drug used for the treatment of pulmonary arterial hypertension. google.comgoogle.com The synthesis of this intermediate highlights the utility of the this compound backbone in constructing pharmacologically active compounds. The process involves the creation of a molecule with two phenyl groups attached to the third carbon, demonstrating how the basic structure can be elaborated into a more complex, medically relevant scaffold. google.comgoogle.com

The synthesis of such complex molecules often involves multiple steps, where the inherent chirality of the starting material, such as (S)-2-hydroxy-3-methoxypropanoic acid, can be crucial for the stereospecific outcome of the final product. The presence of both a hydroxyl and a carboxylic acid group allows for sequential or orthogonal reactions, enabling chemists to build up molecular complexity in a controlled manner. While detailed studies on a wide variety of complex scaffolds derived from this compound are not extensively reported in publicly available literature, its role in the synthesis of the Ambrisentan intermediate serves as a significant case study.

Table 1: Examples of Complex Organic Scaffolds Derived from this compound

Starting MaterialDerived Complex ScaffoldApplication/Significance
This compound(S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acidKey intermediate in the synthesis of Ambrisentan google.comgoogle.com

Functionalization for Polymerization Precursors

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable candidate for the synthesis of monomers for polymerization. These functional groups can undergo condensation reactions to form polyesters, a widely used class of polymers. libretexts.orglibretexts.org

The general principle for forming polyesters from hydroxy acids involves the esterification reaction between the hydroxyl group of one monomer and the carboxylic acid group of another. libretexts.orglibretexts.org In the case of this compound, this would lead to a polyester (B1180765) with a repeating unit that includes the methoxypropyl backbone. The specific properties of the resulting polymer would be influenced by the stereochemistry of the monomer and the polymerization conditions.

While specific research detailing the polymerization of this compound itself is limited in the public domain, the chemistry of similar hydroxy acids provides a clear precedent. For instance, 3-hydroxypropionic acid is used to produce the biodegradable polymer poly(3-hydroxypropionic acid) (P(3-HP)). umn.edunih.gov This is often achieved through the ring-opening polymerization of its corresponding lactone, β-propiolactone. umn.edu

Similarly, this compound could theoretically be converted into its corresponding lactone through intramolecular cyclization. This lactone could then serve as a monomer for ring-opening polymerization, a method known for producing polymers with controlled molecular weights and architectures. The resulting polyester would be a derivative of polylactic acid (PLA), another well-known biodegradable polymer, but with a methoxymethyl group as a side chain. This side group could impart unique properties to the polymer, such as altered hydrophilicity, degradability, and mechanical characteristics.

The direct polycondensation of this compound is also a feasible route to polyester synthesis. This method would involve heating the monomer, typically in the presence of a catalyst, to drive off water and form ester linkages. libretexts.org The properties of the resulting polyester would be dependent on factors such as the molecular weight achieved and the regularity of the polymer chain.

Table 2: Potential Polymerization Precursors from this compound

Precursor TypePotential Synthesis RouteResulting Polymer Type
LactoneIntramolecular cyclization of this compoundPolyester via Ring-Opening Polymerization
Dimer/OligomerControlled condensation of this compoundPolyester via Polycondensation

High-Resolution Chromatographic Methodologies

High-resolution chromatography is fundamental for the separation and analysis of this compound from complex mixtures. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide the necessary resolving power for detailed investigation.

Development of High-Performance Liquid Chromatography (HPLC) Methods

The development of a robust HPLC method is a cornerstone for the analysis of non-volatile organic acids like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for such compounds. pensoft.netnih.gov The separation is typically achieved on a C18 column, which provides a non-polar stationary phase suitable for retaining and separating polar analytes from an aqueous mobile phase. pensoft.net

Method development involves the optimization of several key parameters to achieve adequate separation and peak shape. The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer (e.g., phosphate (B84403) buffer), is critical. pensoft.netnih.gov The pH of the buffer is adjusted to control the ionization state of the carboxylic acid group, thereby influencing its retention. Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be used to achieve optimal separation within a reasonable analysis time. nih.govmedcraveonline.com Detection is commonly performed using a UV or Diode Array Detector (DAD), with the wavelength selected based on the chromophoric properties of the analyte. pensoft.netnih.gov

Interactive Data Table: Typical HPLC Parameters for Hydroxy Acid Analysis

Parameter Setting Purpose
Column C18 (e.g., 150x4.6 mm, 5 µm) Stationary phase for reversed-phase separation. pensoft.net
Mobile Phase Acetonitrile/Methanol and Buffer (e.g., Phosphate, Acetate) Eluent to carry the analyte through the column. pensoft.netmedcraveonline.com
Elution Mode Isocratic or Gradient To ensure effective separation of all components. nih.govmedcraveonline.com
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation and analysis time. medcraveonline.com
Column Temp. 25 - 40 °C Affects viscosity and retention, can improve peak shape. pensoft.net
Detection UV/DAD (e.g., 210-225 nm) To detect and quantify the analyte as it elutes. pensoft.net
Injection Vol. 5 - 20 µL The volume of the sample introduced into the system. pensoft.net

Application of Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar hydroxyl and carboxyl functional groups, is non-volatile. Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable analogue suitable for GC analysis. nih.govnih.gov

Common derivatization strategies involve the esterification of the carboxylic acid group (e.g., to a methyl ester) and the silylation of the hydroxyl group. nih.gov Reagents such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) ethers are frequently used. nih.govshimadzu.com These derivatives exhibit significantly increased volatility, allowing them to be analyzed by GC. The choice of derivatizing agent can also influence the fragmentation patterns in mass spectrometry, aiding in structural elucidation. nih.gov The GC method itself utilizes a capillary column with a suitable stationary phase and a temperature program that ramps the column temperature to elute the derivatized analyte. thepharmajournal.com

Advanced Coupled Techniques: LC-MS/MS and GC-MS for Detection and Quantification

For enhanced sensitivity and selectivity, especially in complex biological matrices, chromatographic techniques are often coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying low-level analytes. nih.govnih.gov It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. ekb.eg This approach is particularly useful for analyzing compounds like this compound directly in biological fluids. nih.gov The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the matrix. shimadzu.comnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds and their derivatives. Following the derivatization of this compound, GC-MS analysis provides not only quantitative data but also rich structural information from the mass spectrum. shimadzu.comnih.gov The electron impact (EI) ionization source generates reproducible fragmentation patterns that serve as a fingerprint for compound identification. For complex samples, GC-tandem mass spectrometry (GC-MS/MS) can be employed in MRM mode to achieve high sensitivity and accuracy, similar to LC-MS/MS. shimadzu.comnih.gov

Chiral Analytical Techniques for Enantiomeric Purity and Separation

Since this compound contains a chiral center at the C-2 position, it can exist as two enantiomers, (R)- and (S)-2-Hydroxy-3-methoxypropanoic acid. The separation and quantification of these enantiomers are crucial in many biological and chemical contexts.

Capillary Electrophoresis for Chiral Resolution

Capillary electrophoresis (CE) is a high-efficiency separation technique that has proven effective for the chiral resolution of hydroxy acids without the need for derivatization. nih.govresearchgate.net The separation mechanism in CE is based on the differential migration of charged species in an electric field. mdpi.com

For chiral separations, a chiral selector (CS) is added to the background electrolyte (BGE). mdpi.comnih.gov The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. mdpi.com These complexes have different formation constants and/or electrophoretic mobilities, leading to different migration times and thus, separation.

Commonly used chiral selectors for hydroxy acids include:

Cyclodextrins (CDs): Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2HP-β-CD), are widely used. The hydrophobic cavity of the cyclodextrin (B1172386) interacts with the non-polar part of the analyte, leading to chiral recognition. dss.go.th Lowering the capillary temperature often enhances resolution by increasing the stability of these interactions. dss.go.th

Macrocyclic Antibiotics: Vancomycin (B549263) has been demonstrated as a versatile chiral selector for a broad range of hydroxy acids, achieving high-resolution separations. nih.govresearchgate.net

Interactive Data Table: Example Conditions for Chiral CE of Hydroxy Acids

Parameter Setting Reference
Technique Capillary Electrophoresis (CE) nih.govresearchgate.net
Chiral Selector Vancomycin or Hydroxypropyl-β-cyclodextrin nih.govdss.go.th
Background Electrolyte e.g., 10 mM Benzoic acid/L-histidine, pH 5 nih.gov
Capillary Polyacrylamide-coated or Fused silica (B1680970) nih.govnih.gov
Detection Indirect UV nih.gov
Separation Voltage 10-25 kV nih.gov

Chiral Stationary Phases in HPLC and GC for Enantiomer Separation

An alternative to using chiral selectors in the mobile phase or buffer is to employ a chiral stationary phase (CSP) in chromatography.

In HPLC, a CSP contains a chiral molecule immobilized onto the support material (e.g., silica gel). Enantiomeric separation occurs due to differences in the interactions between the analyte enantiomers and the CSP, forming transient diastereomeric complexes with different energies. Common types of CSPs applicable to the separation of chiral acids include:

Polysaccharide-based phases: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and are known for their broad applicability.

Macrocyclic glycopeptide phases: Phases based on antibiotics like vancomycin or teicoplanin operate on a principle of inclusion complexing and hydrogen bonding, which is effective for separating chiral acids. sigmaaldrich.com

In Gas Chromatography, chiral separations are achieved using capillary columns where a chiral selector, typically a derivatized cyclodextrin, is incorporated into the liquid stationary phase. gcms.cz The analyte, after being made volatile through derivatization, interacts with the chiral cyclodextrin phase, leading to the separation of the enantiomers. The selection of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) is critical for achieving resolution for a given pair of enantiomers. gcms.cz

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of its atoms. For this compound (C₄H₈O₄), ¹H NMR and ¹³C NMR are fundamental for structural confirmation.

While specific experimental spectra for this compound are not widely published, a detailed prediction of the spectra can be made based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The structure of this compound has five distinct proton environments. The carboxylic acid proton (-COOH) and the hydroxyl proton (-OH) are often broad singlets and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. Their signals may also disappear upon exchange with deuterium (B1214612) oxide (D₂O).

The methine proton (CH), the methylene (B1212753) protons (CH₂), and the methoxy protons (OCH₃) provide more distinct signals. The methine proton, being attached to both an oxygen atom and a carbonyl group (via an adjacent carbon), is expected to be significantly deshielded. It would appear as a triplet, being split by the adjacent two methylene protons. The methylene protons are diastereotopic and would ideally appear as a complex multiplet, but can be approximated as a doublet of doublets, split by the methine proton. The methoxy protons would appear as a sharp singlet, as they have no adjacent protons.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-COOH~10-12Broad Singlet1H
-OH~3-5Broad Singlet1H
CH(OH)~4.2Triplet (t)1H
CH₂OCH₃~3.6Doublet (d)2H
OCH₃~3.4Singlet (s)3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has four distinct carbon atoms, and a signal is expected for each. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field. The carbon attached to the hydroxyl group (C-2) would also be significantly deshielded. The carbon of the methylene group (C-3) and the methoxy carbon would appear at higher fields. docbrown.infodocbrown.info

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (C-1)~175-180
CH(OH) (C-2)~70-75
CH₂OCH₃ (C-3)~60-65
OCH₃~55-60

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₄H₈O₄, giving it a molecular weight of approximately 120.10 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 120. However, for aliphatic alcohols and carboxylic acids, this peak can be weak or entirely absent due to rapid fragmentation. libretexts.org

The fragmentation of the molecule provides valuable structural information. Common fragmentation pathways for this compound would involve the cleavage of bonds adjacent to the functional groups.

Key predicted fragmentation patterns include:

Loss of a carboxyl group (•COOH): This is a common fragmentation for carboxylic acids, leading to a fragment ion [M-45]⁺ at m/z 75. libretexts.org

Loss of a methoxymethyl radical (•CH₂OCH₃): Alpha-cleavage next to the hydroxyl group can result in the loss of the methoxymethyl group, also producing a fragment at m/z 75.

Formation of the methoxymethyl cation: Cleavage can also lead to the formation of the [CH₂OCH₃]⁺ ion, which would be observed at m/z 45.

Loss of water ([M-H₂O]⁺): Dehydration is a characteristic fragmentation for alcohols, which would yield a peak at m/z 102.

Loss of a methoxy radical (•OCH₃): Cleavage of the ether bond could result in an [M-31]⁺ peak at m/z 89.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted Fragment IonOrigin
120[C₄H₈O₄]⁺Molecular Ion ([M]⁺)
102[C₄H₆O₃]⁺[M-H₂O]⁺
89[C₃H₅O₃]⁺[M-OCH₃]⁺
75[C₂H₃O₂]⁺ or [C₃H₇O]⁺[M-COOH]⁺ or [M-CH₂OCH₃]⁺
45[CH₂OCH₃]⁺ or [COOH]⁺Methoxymethyl cation or Carboxyl cation

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition C₄H₈O₄ and adding further confidence to the structural assignment.

Computational Chemistry and Modeling of 2 Hydroxy 3 Methoxypropanoic Acid

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical (QM) methods are fundamental to understanding the electronic behavior of a molecule. For 2-Hydroxy-3-methoxypropanoic acid, these studies typically employ Density Functional Theory (DFT), a robust method for calculating electronic structure. By using a specific functional, such as B3LYP, and a suitable basis set, like 6-311+G(d,p), the geometry of the molecule can be optimized to find its lowest energy state.

From this optimized geometry, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, QM calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would show negative potential (red/yellow) around the oxygen atoms of the carboxyl, hydroxyl, and ether groups, indicating regions that are rich in electrons and susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the acidic proton of the carboxylic acid and the proton of the hydroxyl group.

Table 1: Illustrative Quantum Mechanical Properties of this compound (Calculated via DFT) Note: These values are representative and would vary based on the specific computational method, basis set, and simulated environment.

PropertyIllustrative ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability.
LUMO Energy-0.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap6.7 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The flexibility of this compound, arising from the rotation around its single bonds, means it can exist in multiple spatial arrangements or conformations. Conformational analysis is the systematic study of these different conformers to identify the most stable, low-energy states. This is typically done by scanning the potential energy surface as a function of key dihedral angles, such as the O-C-C-O and C-C-C-O angles. A crucial feature for this molecule is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and an oxygen of the carboxyl group, which could stabilize certain conformations.

Molecular Dynamics (MD) simulations provide a way to observe the dynamic behavior of the molecule over time. In an MD simulation, the molecule is placed in a simulated environment, often a box of explicit solvent molecules like water, and Newton's equations of motion are solved for every atom. This allows researchers to study how the molecule moves, vibrates, and interacts with its surroundings. For this compound, MD simulations can reveal the preferred conformations in solution, the stability of intramolecular hydrogen bonds in the presence of a protic solvent, and the solvent accessible surface area.

Table 2: Potential Low-Energy Conformers of this compound Based on Dihedral Angles

ConformerDihedral Angle 1 (C1-C2-C3-O)Dihedral Angle 2 (H-O-C2-C3)Key Feature
A (Extended)~180° (anti)~180°Linear, extended structure.
B (Gauche)~60° (gauche)~180°Bent structure.
C (H-Bonded)~60° (gauche)~0°Potential for intramolecular H-bond.

Prediction of Reaction Pathways and Transition States through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, one could model various reactions. For example, the esterification reaction with an alcohol could be studied to determine the activation barrier for the nucleophilic attack on the carbonyl carbon. Another possibility is modeling its oxidation or dehydration reactions. These calculations involve locating the precise geometry of the transition state structure and confirming it with a frequency calculation (a true transition state has exactly one imaginary frequency). This information is critical for understanding reaction kinetics and predicting the feasibility of a chemical transformation under different conditions.

In Silico Screening and Virtual Design of this compound Analogues

In silico screening allows for the rapid evaluation of large libraries of virtual compounds against a biological target, such as a protein or enzyme. Given the structural similarity of this compound to metabolic intermediates, a hypothetical target could be an enzyme like lactate (B86563) dehydrogenase.

The process begins with the creation of a virtual library of analogues. The core structure of this compound would be systematically modified; for instance, the methoxy (B1213986) group could be changed to an ethoxy or a benzyloxy group, or substituents could be added to the carbon backbone. These virtual analogues are then subjected to molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target and estimates the strength of the interaction (binding affinity), often expressed as a docking score. This process helps prioritize which analogues are most likely to be active and are therefore the best candidates for synthesis and experimental testing.

Table 3: Hypothetical In Silico Screening of Analogues Against a Dehydrogenase Enzyme

AnalogueModification from Parent CompoundPredicted Docking Score (kcal/mol)
Parent Compound--5.5
Analogue 1Methoxy (-OCH3) -> Ethoxy (-OCH2CH3)-5.9
Analogue 2Methoxy (-OCH3) -> Isopropoxy (-OCH(CH3)2)-6.2
Analogue 3Hydrogen at C2 -> Fluorine at C2-5.4

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's chemical structure with its biological activity or a physical property. nih.govmdpi.comtsijournals.com These models are built by first calculating a set of numerical values, known as molecular descriptors, for a series of compounds. These descriptors can encode electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), or hydrophobic properties (e.g., LogP).

For the analogues of this compound designed in the previous step, a QSAR model could be developed to relate their structural descriptors to their predicted binding affinity. nih.gov For example, a simple linear model might take the form:

Activity (Binding Affinity) = c₀ + c₁(LogP) + c₂(Polar Surface Area) + c₃*(Dipole Moment)

By analyzing the coefficients (c₁, c₂, etc.), researchers can understand which properties are most important for activity. A positive coefficient for LogP would suggest that increasing hydrophobicity enhances binding, while a negative coefficient would suggest the opposite. These models are powerful tools for optimizing lead compounds and designing new molecules with enhanced activity or desired properties. mdpi.comtsijournals.com

Table 4: Molecular Descriptors for a Hypothetical QSAR Model of Analogues

AnalogueLogPTopological Polar Surface Area (Ų)Molecular Weight (g/mol)
Parent Compound-0.4576.9120.10
Analogue 1-0.0376.9134.13
Analogue 20.3176.9148.16

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 2-Hydroxy-3-methoxypropanoic acid given limited stability data?

  • Answer: Store the compound at +4°C in a dry environment to minimize hydrolysis or decomposition. Avoid exposure to heat, moisture, and incompatible materials such as strong acids/alkalis or oxidizing agents. Use inert atmospheres (e.g., nitrogen) during experimental workflows to prevent unintended reactions. Always consult safety data sheets (SDS) for hazard mitigation, even when toxicity data is unavailable .

Q. How should researchers address the lack of toxicological and ecotoxicological data for this compound?

  • Answer: Apply the precautionary principle: use personal protective equipment (PPE), including gloves, goggles, and lab coats. Conduct experiments in fume hoods, and implement waste disposal protocols compliant with local regulations. For ecotoxicity, assume worst-case scenarios in biodegradation studies and use model organisms (e.g., Daphnia magna) to assess acute toxicity preliminarily .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • Answer: Use nuclear magnetic resonance (NMR) to confirm the presence of hydroxy and methoxy groups via proton shifts (δ 3.3–3.8 ppm for methoxy, δ 4.5–5.5 ppm for hydroxy). High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) ensures purity ≥95%. Mass spectrometry (MS) validates molecular weight (e.g., C16_{16}H16_{16}O4_4: 272.29 g/mol) .

Advanced Research Questions

Q. How can researchers design synthetic routes for derivatives of this compound with modified bioactivity?

  • Answer: Optimize reaction conditions using protective groups (e.g., acetyl for hydroxy groups) to prevent side reactions. For oxidation/reduction, employ KMnO4_4 (oxidation) or NaBH4_4 (reduction) under controlled pH. Monitor intermediates via thin-layer chromatography (TLC) and validate yields using gravimetric analysis or LC-MS .

Q. What strategies resolve contradictions in reactivity data during synthesis (e.g., unexpected polymerization or decomposition)?

  • Answer: Conduct pilot studies under inert atmospheres (argon/nitrogen) to isolate reactive intermediates. Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. Cross-reference with structurally analogous compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) to infer stability trends .

Q. How can computational modeling predict the environmental fate of this compound when experimental data is absent?

  • Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors. Use software like EPI Suite™ to predict partition coefficients (log P) and persistence in soil/water systems. Validate with microcosm studies using LC-MS/MS for trace analysis .

Q. What analytical approaches detect and quantify impurities in synthesized batches of this compound?

  • Answer: Employ tandem mass spectrometry (MS/MS) to identify trace by-products (e.g., diphenyl derivatives). Use reverse-phase HPLC with diode-array detection (DAD) for impurity profiling. Calibrate against reference standards (e.g., 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid) to ensure specificity .

Methodological Notes

  • Safety Compliance: Always align protocols with OSHA standards (29 CFR 1910.1020) for chemical exposure monitoring and medical record access .
  • Data Gaps: Prioritize in vitro assays (e.g., Ames test for mutagenicity) to address missing toxicological data, adhering to OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.